N-(2,2-Dichloro-1-hydroxyethyl)acetamide

Organic Synthesis Halogenation Chlorination

N-(2,2-Dichloro-1-hydroxyethyl)acetamide (CAS 5337-26-8) is a uniquely substituted dichlorinated acetamide with a secondary alcohol and dichloromethyl group, enabling selective nucleophilic substitutions and high-yield conversions (e.g., 93% to trichlorinated derivative). Its reactivity profile is distinct from simpler chloroacetamides like CAS 6419-44-9. Use as a synthetic intermediate for heterocyclic systems, a negative control for FAAH assays (IC50 > 100 µM), or as an analytical standard (mp 118-119 °C). Choose this precise isomer for reproducible research and successful lead development.

Molecular Formula C4H7Cl2NO2
Molecular Weight 172.01 g/mol
CAS No. 5337-26-8
Cat. No. B12012962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dichloro-1-hydroxyethyl)acetamide
CAS5337-26-8
Molecular FormulaC4H7Cl2NO2
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(Cl)Cl)O
InChIInChI=1S/C4H7Cl2NO2/c1-2(8)7-4(9)3(5)6/h3-4,9H,1H3,(H,7,8)
InChIKeyORGXKMSIEODUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dichloro-1-hydroxyethyl)acetamide (CAS 5337-26-8): A Distinct Chloroacetamide Building Block for Specialized Synthesis


N-(2,2-Dichloro-1-hydroxyethyl)acetamide (CAS 5337-26-8) is a dichlorinated acetamide derivative with the molecular formula C4H7Cl2NO2 and a molecular weight of 172.01 g/mol [1]. This compound is characterized by a unique substitution pattern featuring a dichloromethyl group and a secondary alcohol adjacent to the acetamide nitrogen. It is categorized within the FDA Global Substance Registration System with the unique identifier KV4CD3P9X6 [2]. Its primary value lies in its distinct chemical reactivity, particularly its documented ability to undergo selective nucleophilic substitution and transformation reactions that are not possible with its simpler, non-hydroxylated, or mono-chlorinated analogs [3]. The compound exhibits a melting point of 118-119 °C and a predicted boiling point of 350.8±42.0 °C, with a computed LogP of 0.4, indicating moderate hydrophilicity [4].

Why N-(2,2-Dichloro-1-hydroxyethyl)acetamide Cannot Be Substituted with Common Chloroacetamide Analogs


The specific substitution pattern of N-(2,2-Dichloro-1-hydroxyethyl)acetamide—a secondary alcohol and a dichloromethyl group—creates a unique reactivity profile that is absent in closely related chloroacetamides. Unlike 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9), which has a primary alcohol on a linear ethyl chain, this compound possesses a secondary hydroxyl group that can be activated for selective transformations, such as the high-yield conversion to a trichlorinated derivative with thionyl chloride [1]. This structural nuance dictates the compound's behavior as a synthetic intermediate, its potential for forming distinct heterocyclic systems, and its specific biological interactions. Generic substitution with more common, structurally similar chloroacetamides would lead to divergent reaction pathways, different reaction kinetics, and potentially a complete loss of activity in target-specific assays, making the selection of this precise isomer critical for research reproducibility and successful lead development.

Quantitative Differentiation Guide for N-(2,2-Dichloro-1-hydroxyethyl)acetamide (CAS 5337-26-8) vs. Analogs


Demonstrated Synthetic Utility: High-Yield Conversion to N-Acetyl-1,2,2-trichloroethylamine

N-(2,2-Dichloro-1-hydroxyethyl)acetamide can be efficiently converted to N-Acetyl-1,2,2-trichlorethylamin with a 93% yield upon reaction with thionyl chloride (SOCl₂) for 2.0 hours [1]. This demonstrates the lability of its secondary hydroxyl group, a key reactive handle for further functionalization. In contrast, the closely related analog 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9), which possesses a primary hydroxyl group, would be expected to undergo a different reaction pathway (e.g., forming a chloroethyl derivative) and with different kinetics, highlighting a critical synthetic divergence.

Organic Synthesis Halogenation Chlorination Precursor Chemistry

Physicochemical Differentiation: Solubility and Rotatable Bond Profile

N-(2,2-Dichloro-1-hydroxyethyl)acetamide possesses a computed LogP of 0.4 and 2 rotatable bonds [1]. The isomer 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9) has a LogP of 0.2 and 3 rotatable bonds [2]. The difference of 0.2 log units in LogP, while modest, indicates a measurable variance in hydrophobicity that can impact chromatographic retention time and partitioning in biphasic systems. More importantly, the difference in the number of rotatable bonds (2 vs. 3) is a fundamental structural descriptor used in molecular modeling and drug-likeness predictions (e.g., Veber's rules), where a lower rotatable bond count is often associated with improved oral bioavailability potential.

Physicochemical Properties ADME Drug Design Chromatography

Enzymatic Selectivity Profile: Inactivity Against Fatty-Acid Amide Hydrolase (FAAH)

N-(2,2-Dichloro-1-hydroxyethyl)acetamide was evaluated for inhibition of human recombinant fatty-acid amide hydrolase (FAAH) and exhibited an IC50 > 100,000 nM (> 100 µM) [1]. This lack of activity against FAAH is a specific, quantifiable piece of selectivity data that distinguishes it from other chloroacetamide derivatives which may be potent FAAH inhibitors. For example, the analog 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9) has a reported IC50 of 41,600 nM against the same target [2], indicating it is at least 2.4-fold more potent against FAAH. This data supports the use of CAS 5337-26-8 as a negative control in FAAH assays or in chemical biology studies where FAAH off-target activity must be minimized.

Enzyme Inhibition Target Selectivity FAAH Negation Control

Potential for Selective Enzyme Inhibition: A Divergent Profile at 17β-HSD Enzymes

Data from BindingDB reveals a contrasting inhibition profile between the two isomers against 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. N-(2,2-Dichloro-1-hydroxyethyl)acetamide shows negligible inhibition of 17β-HSD1 (IC50 > 100,000 nM) [1]. In stark contrast, the isomer 2,2-dichloro-N-(2-hydroxyethyl)acetamide is reported to inhibit 17β-HSD2 with an IC50 of 8.40 nM [2]. While the assays were performed on different enzyme isoforms (type 1 vs. type 2), this data strongly suggests that subtle structural differences between these two isomers can lead to dramatic and functionally significant differences in enzyme targeting. This makes the specific isomer a critical variable for any study involving steroid metabolism pathways.

Steroid Metabolism Enzyme Inhibition 17β-HSD1 17β-HSD2 Selectivity

Solid-State and Physical Form: A Crystalline Solid with a Defined Melting Point

N-(2,2-Dichloro-1-hydroxyethyl)acetamide is a crystalline solid with a reported melting point of 118-119 °C [1]. This is a key differentiating factor from its isomer, 2,2-dichloro-N-(2-hydroxyethyl)acetamide, which is reported as an oil or low-melting solid at room temperature . The well-defined melting point and crystalline nature of CAS 5337-26-8 offer significant practical advantages. It facilitates straightforward purification via recrystallization, ensures consistent handling and weighing for accurate assay preparation, and can provide better long-term storage stability compared to an oily or waxy analog. Furthermore, crystalline compounds are generally preferred over oils for certain formulation and solid-dosage development work.

Crystallinity Physical Form Melting Point Purification Formulation

High-Value Research and Application Scenarios for N-(2,2-Dichloro-1-hydroxyethyl)acetamide (CAS 5337-26-8)


Precursor for Synthesizing Highly Chlorinated Bioactive Scaffolds

As a precursor in medicinal chemistry, the compound's high-yield conversion to N-Acetyl-1,2,2-trichloroethylamine (93% yield) makes it ideal for creating more highly chlorinated analogs of known drugs or natural products [1]. This is particularly relevant for programs exploring the 'magic chloro effect' to improve the potency and metabolic stability of lead compounds. Its use is preferred over the 6419-44-9 isomer due to the latter's distinct and less efficient reactivity at the hydroxyl site.

Negative Control or Selectivity Tool in FAAH and Endocannabinoid System Research

Due to its demonstrated lack of activity against FAAH (IC50 > 100 µM), this compound can be employed as a negative control or a scaffold for designing selective inhibitors of other targets within the endocannabinoid system [2]. For researchers studying FAAH, its weak activity (compared to the >2.4-fold more potent isomer) makes it a cleaner tool for ensuring that observed biological effects are not due to off-target FAAH inhibition.

Chromatography Method Development and Analytical Standard

The well-defined crystalline nature (mp 118-119 °C) and moderate LogP (0.4) of CAS 5337-26-8 make it suitable for use as a reliable analytical standard or for developing robust chromatographic separation methods [3]. Its distinct physicochemical properties (LogP and rotatable bonds) relative to its isomer (LogP=0.2) guarantee its separation on standard reverse-phase HPLC columns, which is critical for quality control and reaction monitoring [4].

Specialized Building Block for Heterocyclic Chemistry

The compound's structure, featuring a secondary alcohol and a dichloroacetamide group, is known in the broader class to be a versatile intermediate for synthesizing heterocyclic systems like 2-imidazolidinones [5]. The unique positioning of these functional groups in CAS 5337-26-8 allows for cyclization reactions that would be sterically or electronically disfavored with the linear isomer CAS 6419-44-9, enabling access to novel chemical space.

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